ZD7288

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

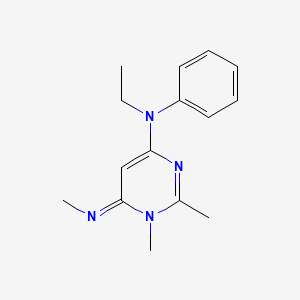

C15H20N4 |

|---|---|

Molecular Weight |

256.35 g/mol |

IUPAC Name |

N-ethyl-1,2-dimethyl-6-methylimino-N-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C15H20N4/c1-5-19(13-9-7-6-8-10-13)15-11-14(16-3)18(4)12(2)17-15/h6-11H,5H2,1-4H3 |

InChI Key |

JABSKGQQWUDVRU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1)C2=CC(=NC)N(C(=N2)C)C |

Synonyms |

4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride ICI D2788 ICI-D2788 ZD 7288 ZD-7288 ZD7288 ZENECA ZD7288 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ZD7288 on HCN Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are unique ion channels that play a crucial role in regulating cellular excitability, particularly in cardiac pacemaker cells and neurons.[1][2] Their distinct property of being activated by membrane hyperpolarization, coupled with their modulation by cyclic nucleotides, makes them critical determinants of rhythmic activity. The "pacemaker" current, termed If in the heart and Ih in the nervous system, is carried by these channels. ZD7288, a pyrimidine derivative, is a widely utilized pharmacological tool for investigating the physiological roles of HCN channels due to its specific blocking action.[3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound on HCN channels, focusing on its binding site, gating effects, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: An Open-Channel Blocker

This compound acts as a state-dependent blocker of HCN channels, exhibiting a preference for the open state of the channel.[6][7] This means that the drug binds more readily and exerts its blocking effect when the channel is in its activated, or open, conformation, which is induced by hyperpolarization of the membrane potential.[7] The block is not absolute and displays voltage dependence, with strong hyperpolarization potentially reducing the block.[7] This suggests a complex interaction between the drug, the channel pore, and the gating machinery of the channel.

Binding Site within the Pore

Site-directed mutagenesis studies have been instrumental in identifying the binding site of this compound within the inner vestibule of the HCN channel pore.[8] Key residues located in the S6 transmembrane domain and the P-loop, which lines the pore, are critical for the binding and action of this compound.

-

Key Residues in HCN1 and HCN2: In mammalian HCN1 channels, residues C347 in the P-loop, and M377, F378, and V379 in the S6 domain have been identified as crucial for this compound block.[9] For HCN2 channels, residues Ala425 and Ile432 in the S6 domain are primary determinants for the block.[8]

-

Hydrophobic and Charged Interactions: Homology models based on bacterial potassium channels suggest that the phenyl ring of this compound occupies a hydrophobic cavity formed by these residues, while the charged ring of the drug aligns with the axis of the inner pore.[8]

Quantitative Analysis of this compound Action

The inhibitory effect of this compound on HCN channels has been quantified across different isoforms and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the potency of the drug.

| HCN Isoform | Cell Type | IC50 (µM) | Reference |

| hHCN1 | HEK293 | 20 ± 6 | [10] |

| hHCN2 | HEK293 | 41 ± 15 | [10] |

| hHCN3 | HEK293 | 34 ± 11 | [10] |

| hHCN4 | HEK293 | 21 ± 14 | [10] |

| WT HCN1 | HEK293 | 25.8 ± 9.7 | [9] |

| mHCN1 | HEK293 | 40.5 ± 3.3 | [11] |

Effects on HCN Channel Gating

This compound not only blocks the pore but also influences the gating properties of HCN channels.

-

Hyperpolarizing Shift in Activation: this compound induces a hyperpolarizing shift in the voltage-dependence of HCN channel activation.[6] This means that a more negative membrane potential is required to open the channels in the presence of the drug.

-

Reduction of Maximal Current: The drug also reduces the maximal activity of the channels by more than 50%.[6]

-

Voltage-Independent Blocking Mechanism: Some studies have described the reduction of the hyperpolarization-activated current (Ih) by this compound as a voltage-independent blocking mechanism.[5]

| Parameter | Effect of this compound | Reference |

| Voltage of half-maximal activation (V1/2) | ~15 mV hyperpolarizing shift | [6] |

| Maximal Current | Reduction by >50% | [6] |

Experimental Protocols

The understanding of this compound's mechanism of action is built upon several key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the effects of this compound on HCN channel currents in living cells or excised membrane patches.

-

Objective: To measure the ion currents flowing through HCN channels in the presence and absence of this compound.

-

General Protocol:

-

Cells expressing HCN channels (either endogenously or through transfection) are identified.

-

A glass micropipette with a tip diameter of ~1 µm is brought into contact with the cell membrane to form a high-resistance seal.

-

The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at a holding potential where HCN channels are closed (e.g., -40 mV).

-

Hyperpolarizing voltage steps are applied to activate the HCN channels and elicit the Ih current.

-

This compound is applied to the bath solution, and the changes in the Ih current are recorded.

-

To isolate the HCN channel current, the currents recorded in the presence of a saturating concentration of this compound are subtracted from the control currents.[12][13]

-

Site-Directed Mutagenesis

This technique is used to identify the specific amino acid residues involved in this compound binding.

-

Objective: To alter specific amino acids in the HCN channel protein and assess the impact on this compound sensitivity.

-

General Protocol:

-

The DNA sequence of the HCN channel is modified to substitute a specific amino acid with another (e.g., alanine scanning).

-

The mutated HCN channel DNA is expressed in a host cell line (e.g., HEK293 cells or Xenopus oocytes).

-

Patch-clamp electrophysiology is performed on cells expressing the mutant channels.

-

The IC50 for this compound is determined for the mutant channels and compared to the wild-type channels. A significant increase in the IC50 indicates that the mutated residue is important for drug binding.[8]

-

Signaling Pathways and Experimental Workflows

Mechanism of this compound Blockade of HCN Channels

Caption: this compound mechanism on HCN channels.

Experimental Workflow for Characterizing this compound Effects

Caption: Workflow for this compound characterization.

Off-Target Effects and Considerations

While this compound is a potent and widely used HCN channel blocker, it is important to consider potential off-target effects, especially at higher concentrations. Some studies have reported that this compound can also block sodium and calcium channels, although typically with lower affinity.[4][14] Therefore, it is crucial to use the lowest effective concentration of this compound and to perform appropriate control experiments to ensure that the observed effects are indeed due to the blockade of HCN channels.[15]

Conclusion

This compound is an invaluable tool for the study of HCN channels, providing a means to dissect their physiological and pathophysiological roles. Its mechanism as an open-channel blocker that binds to specific residues within the channel pore is well-established. By understanding the quantitative aspects of its action, its effects on channel gating, and the experimental methodologies used for its characterization, researchers can effectively utilize this compound to advance our knowledge of HCN channel biology and its therapeutic potential.

References

- 1. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]

- 2. The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ZD 7288 | HCN Channels | Tocris Bioscience [tocris.com]

- 4. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Action of the hyperpolarization-activated current (Ih) blocker ZD 7288 in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of drug binding within the HCN1 channel pore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Blocker State Dependence and Trapping in Hyperpolarization-Activated Cation Channels: Evidence for an Intracellular Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mapping of the binding site for a blocker of hyperpolarization-activated, cyclic nucleotide-modulated pacemaker channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Probing the bradycardic drug binding receptor of HCN-encoded pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. Constitutively active HCN channels constrain detrusor excitability and modulate evoked contractions of human bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

The Physiological Effects of ZD7288: A Technical Guide

An in-depth exploration of the physiological impacts, mechanisms of action, and experimental considerations of the HCN channel blocker, ZD7288.

This compound, a pyrimidinium chloride derivative, is a widely utilized pharmacological tool in neuroscience and cardiovascular research. It is primarily known as a selective blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, which are crucial for regulating cellular excitability and rhythmicity in various tissues. This technical guide provides a comprehensive overview of the physiological effects of this compound, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Blockade of HCN Channels

This compound exerts its primary physiological effects by blocking the ion channels responsible for the hyperpolarization-activated current (Ih), also known as the "funny" current (If) in the heart.[1] This current plays a pivotal role in pacemaking activity in both cardiac and neuronal cells. The blockade of HCN channels by this compound is use-dependent and occurs from the intracellular side of the channel, suggesting that the molecule needs to access the pore from within the cell.[2] While highly selective for HCN channels, some studies have suggested potential off-target effects on other ion channels, such as sodium (Na+) and calcium (Ca2+) channels, particularly at higher concentrations.[3][4][5]

Physiological Effects on the Nervous System

This compound has profound effects on neuronal activity, primarily through the modulation of synaptic transmission and plasticity.

Modulation of Synaptic Plasticity

A significant body of research has demonstrated that this compound inhibits long-term potentiation (LTP), a cellular correlate of learning and memory, in various hippocampal pathways.[6] This inhibition is achieved through a multi-faceted mechanism that includes a reduction in glutamate release and a decrease in postsynaptic calcium influx.[6]

Quantitative Effects on Neurotransmitter Release and Synaptic Currents

The application of this compound has been shown to have a concentration-dependent inhibitory effect on glutamate release and to reduce the amplitude of inhibitory postsynaptic currents (IPSCs).

| Parameter | Tissue/Cell Type | This compound Concentration | Effect | Reference |

| Glutamate Release | Cultured Hippocampal Neurons | 1 µM | 31% decrease | [6] |

| 5 µM | 68.6% decrease | [6] | ||

| 50 µM | 95.6% decrease | [6] | ||

| IPSC Amplitude | Wild-type (Hcn1+/+) mice | 10 µM | ~23% reduction | [7] |

| Heterozygous (Hcn1+/-) mice | 10 µM | ~24% reduction | [7] | |

| Homozygous knockout (Hcn1-/-) mice | 10 µM | ~5% decrease (not significant) | [7] |

Impact on Action Potential Firing and Conduction

By blocking HCN channels, this compound can alter the firing properties of neurons. It has been shown to decrease the conduction velocity of action potentials in both myelinated and unmyelinated axons.[8] Furthermore, it can reduce the frequency of action potential firing and lead to a more pronounced spike frequency adaptation.

| Parameter | Axon Type | This compound Concentration | Effect on Conduction Velocity | Reference |

| Conduction Velocity | Myelinated cerebellar mossy fibers | 30 µM | 8.0 ± 2.8% decrease | [8] |

| Unmyelinated cerebellar parallel fibers | 30 µM | 9.2 ± 0.9% decrease | [8] | |

| Optic nerves | 30 µM | 4.0 ± 0.8% decrease | [8] |

Cardiovascular Effects

In the cardiovascular system, this compound's primary effect is on heart rate. By blocking the If current in the sinoatrial node, the heart's natural pacemaker, this compound leads to a reduction in the rate of diastolic depolarization, thereby slowing the heart rate.[3][9] This bradycardic effect occurs without significantly impairing cardiac contractility.[3][9]

Emetic Effects

Interestingly, studies in the least shrew have revealed that this compound can induce emesis (vomiting). This effect appears to be centrally mediated and involves the activation of serotonin neurons in the brainstem's dorsal vagal complex.[10] The emetic response is dose-dependent.

| Administration Route | This compound Dose | Percentage of Animals Vomiting | Reference |

| Intraperitoneal (i.p.) | 0.25 mg/kg | 87.5% | [10] |

| 1 mg/kg | 100% | [10] | |

| Intracerebroventricular (i.c.v.) | 10 µg | 83.3% | [10] |

Experimental Protocols

To facilitate the replication and further investigation of the physiological effects of this compound, detailed methodologies for key experiments are provided below.

Whole-Cell Patch-Clamp Recording

This technique is essential for studying the direct effects of this compound on ion channel currents.

Protocol:

-

Cell Preparation: Prepare acute brain slices or cultured neurons.

-

Pipette Solution (Intracellular): A typical internal solution contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.

-

External Solution (aCSF): The artificial cerebrospinal fluid should contain (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2 and 5% CO2.

-

Recording: Establish a whole-cell patch-clamp configuration. To elicit Ih, hold the neuron at -60 mV and apply hyperpolarizing voltage steps (e.g., from -70 mV to -120 mV in 10 mV increments).

-

This compound Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing the desired concentration of this compound.

-

Data Analysis: Measure the change in the amplitude of the hyperpolarization-activated current before and after this compound application.

High-Performance Liquid Chromatography (HPLC) for Glutamate Measurement

HPLC is used to quantify the amount of glutamate released from neuronal preparations.

Protocol:

-

Sample Collection: Collect extracellular fluid from cultured neurons or brain tissue slices following experimental manipulations (with and without this compound).

-

Derivatization: Derivatize the amino acids in the samples with a fluorescent tag, such as o-phthaldialdehyde (OPA).

-

Chromatographic Separation: Inject the derivatized samples into an HPLC system equipped with a C18 reverse-phase column.

-

Detection: Use a fluorescence detector to measure the levels of the OPA-derivatized glutamate.

-

Quantification: Compare the peak areas of the samples to a standard curve of known glutamate concentrations to determine the amount of glutamate in each sample.

Intracellular Calcium Imaging with Fura-2

This method allows for the measurement of changes in intracellular calcium concentration in response to stimuli.

Protocol:

-

Cell Loading: Incubate cultured neurons or acute slices with the cell-permeant ratiometric calcium indicator Fura-2 AM.

-

Imaging Setup: Place the coverslip with the loaded cells on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths and a detector to capture emission at ~510 nm.

-

Baseline Measurement: Perfuse the cells with a physiological saline solution and record the baseline Fura-2 fluorescence ratio (F340/F380).

-

Stimulation and this compound Application: Stimulate the cells (e.g., with glutamate) in the presence and absence of this compound.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calculate the change in this ratio to determine the effect of this compound on calcium transients.

In Vivo Electrophysiology for Long-Term Potentiation (LTP)

This technique is used to study the effects of this compound on synaptic plasticity in a living animal.

Protocol:

-

Animal Preparation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Electrode Implantation: Surgically implant a stimulating electrode in the desired afferent pathway (e.g., the Schaffer collaterals) and a recording electrode in the corresponding postsynaptic area (e.g., the CA1 region of the hippocampus).

-

Baseline Recording: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single test pulses to the stimulating electrode.

-

This compound Administration: Administer this compound (e.g., via intracerebroventricular injection).

-

LTP Induction: Deliver a high-frequency stimulation (HFS) protocol to the stimulating electrode to induce LTP.

-

Post-HFS Recording: Continue to record fEPSPs for an extended period (e.g., 60-90 minutes) to assess the magnitude and stability of LTP.

-

Data Analysis: Compare the potentiation of the fEPSP slope or amplitude in animals treated with this compound to control animals.

Emesis Assessment in Shrews

The least shrew is a useful model for studying the emetic and anti-emetic properties of compounds.

Protocol:

-

Animal Acclimation: Acclimate the shrews to the testing environment.

-

This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal or intracerebroventricular injection).

-

Observation: Observe the animals for a set period (e.g., 30-60 minutes) and record the number of retches and vomits.

-

Data Analysis: Quantify the emetic response by counting the number of emetic episodes and the percentage of animals that exhibit emesis at different doses of this compound.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways affected by this compound and the workflows of the experimental protocols can aid in understanding its complex physiological effects.

Caption: Signaling pathway of this compound's effect on synaptic plasticity.

Caption: Experimental workflow for whole-cell patch-clamp recording.

Caption: Experimental workflow for in vivo LTP measurement.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brainvta.tech [brainvta.tech]

- 5. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]

- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Determination of N-acetyl-L-glutamate using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Low Dose this compound Attenuates the Ischemia/Reperfusion-Induced Impairment of Long-Term Potentiation Induction at Hippocampal Schaffer Collateral-CA1 Synapses - PMC [pmc.ncbi.nlm.nih.gov]

ZD7288: A Technical Guide for Studying Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD7288 is a selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are crucial regulators of neuronal excitability.[1] This technical guide provides an in-depth overview of this compound as a research tool, summarizing its mechanism of action, effects on neuronal properties, and detailed protocols for its application in experimental neuroscience.

Core Mechanism of Action

This compound exerts its effects by blocking the hyperpolarization-activated inward current (Ih), which is mediated by HCN channels.[2] This current plays a pivotal role in setting the resting membrane potential, dendritic integration, and rhythmic firing of neurons. By inhibiting Ih, this compound leads to a hyperpolarization of the neuronal membrane and an increase in input resistance.[3] It is important to note that while this compound is widely used as a selective HCN channel blocker, some studies suggest it may also inhibit Na+ currents at certain concentrations.[4][5]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various neuronal parameters as reported in the literature.

| Parameter | Effect of this compound | Concentration | Cell Type/Preparation | Reference |

| IC50 (HCN Channels) | Inhibition | 15.0 µM | General | [6] |

| IC50 (Na+ Channels) | Inhibition | 1.17 µM | Dorsal Root Ganglion Neurons | [6][7] |

| Resting Membrane Potential | Hyperpolarization | 10-100 µM | Neocortical Neurons | [3] |

| Input Resistance | Increase | 10-100 µM | Neocortical Neurons | [3] |

| Action Potential Firing Rate | Decrease | Not Specified | Warm-sensitive Hypothalamic Neurons | [8] |

| Glutamate Release | Decrease | 1, 5, 50 µM | Cultured Hippocampal Neurons | [9][10] |

| Long-Term Potentiation (LTP) | Inhibition of induction and maintenance | Not Specified | Hippocampal Synapses | [11][12] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol is designed to measure the effects of this compound on intrinsic neuronal properties and synaptic transmission in acute brain slices.

a. Brain Slice Preparation:

-

Anesthetize the animal (e.g., rodent) following approved institutional guidelines.

-

Perfuse transcardially with ice-cold, oxygenated (95% O2, 5% CO2) slicing solution (aCSF with modified ion concentrations to reduce excitotoxicity).

-

Rapidly dissect the brain and prepare 300-400 µm thick slices in ice-cold slicing aCSF using a vibratome.

-

Transfer slices to a holding chamber with standard aCSF, bubbled with 95% O2, 5% CO2, and allow them to recover for at least 1 hour at room temperature before recording.

b. Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose. Bubble with 95% O2/5% CO2.

-

Intracellular Solution (for current-clamp, in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.

c. Recording Procedure:

-

Transfer a slice to the recording chamber on an upright microscope and perfuse continuously with oxygenated aCSF.

-

Establish a whole-cell patch-clamp recording from a neuron of interest.

-

In current-clamp mode, inject a series of hyperpolarizing and depolarizing current steps to measure intrinsic properties such as resting membrane potential, input resistance, and firing rate.

-

Bath apply this compound at the desired concentration (e.g., 10-50 µM) and repeat the current step protocol to determine the effects of the drug.

-

For synaptic plasticity studies, position a stimulating electrode to evoke synaptic responses. After establishing a stable baseline, apply a high-frequency stimulation (HFS) protocol to induce LTP. This compound can be applied before HFS to test its effect on LTP induction or after HFS to assess its impact on LTP maintenance.[3]

Calcium Imaging in Cultured Neurons

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to neuronal activity and the modulatory effects of this compound.

a. Cell Preparation and Dye Loading:

-

Plate neurons on glass coverslips.

-

Prepare a loading solution of Fura-2 AM (typically 1-5 µM) in a physiological salt solution (e.g., Tyrode's solution).

-

Incubate the cells with the Fura-2 AM solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with fresh physiological solution to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.

b. Imaging Procedure:

-

Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and collect the emission at 510 nm.

-

Record a stable baseline fluorescence ratio.

-

Stimulate the neurons to induce a calcium influx (e.g., with high potassium solution or a specific agonist).

-

Apply this compound and repeat the stimulation to observe its effect on the calcium response. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.[9][12]

c-Fos Immunohistochemistry for Neuronal Activity Mapping

This protocol is used to identify neurons that are activated following the administration of this compound in vivo.

a. Animal Treatment and Tissue Preparation:

-

Administer this compound to the animal via the desired route (e.g., intraperitoneal injection).

-

After a set time (typically 90-120 minutes), deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain in a sucrose solution (e.g., 30% sucrose in PBS) until it sinks.

-

Freeze the brain and cut 30-40 µm sections on a cryostat.

b. Staining Procedure:

-

Wash the free-floating sections in PBS.

-

Permeabilize the tissue with a solution containing Triton X-100 (e.g., 0.3% in PBS).

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with Triton X-100).

-

Incubate the sections with a primary antibody against c-Fos overnight at 4°C.

-

Wash the sections in PBS and incubate with a biotinylated secondary antibody.

-

Amplify the signal using an avidin-biotin-peroxidase complex (ABC kit).

-

Visualize the c-Fos positive cells using a chromogen such as 3,3'-diaminobenzidine (DAB).

-

Mount the sections on slides, dehydrate, and coverslip.

Mandatory Visualizations

Caption: Mechanism of this compound action on HCN channels and neuronal excitability.

Caption: Workflow for electrophysiological recording with this compound.

Caption: this compound's impact on presynaptic mechanisms involved in LTP.

References

- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 2. Preparation of Holding ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]

- 3. Low Dose this compound Attenuates the Ischemia/Reperfusion-Induced Impairment of Long-Term Potentiation Induction at Hippocampal Schaffer Collateral-CA1 Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dendrites.esam.northwestern.edu [dendrites.esam.northwestern.edu]

- 5. HCN hyperpolarization-activated cation channels strengthen virtual nicotinic EPSPs and thereby elevate synaptic amplification in rat sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]

- 7. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ZD7288 in Elucidating Cardiac Pacemaker Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD7288, a selective blocker of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, has been an indispensable pharmacological tool in the study of cardiac pacemaker activity. By specifically inhibiting the "funny" current (If), which is carried by HCN channels and is a key determinant of diastolic depolarization in sinoatrial node (SAN) cells, this compound has allowed researchers to dissect the intricate mechanisms governing cardiac automaticity and its autonomic modulation. This technical guide provides an in-depth overview of the core principles of this compound's action, detailed experimental protocols for its application, a summary of key quantitative data, and a discussion of its significance in cardiac electrophysiology research and drug development.

Introduction: The "Funny" Current and Cardiac Pacemaking

The rhythmic beating of the heart originates in the sinoatrial node (SAN), the heart's natural pacemaker.[1] The spontaneous electrical activity of SAN cells is characterized by a slow diastolic depolarization phase, which drives the membrane potential to the threshold for firing an action potential.[2] A critical component of this diastolic depolarization is the "funny" current (If), an inward cation current activated by hyperpolarization at the end of the preceding action potential.[3][4] This current is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[5] The four isoforms of HCN channels (HCN1-4) are expressed in the heart and nervous system, with HCN4 being the predominant isoform in the SAN.[5] The unique voltage-gating properties of HCN channels, being activated by hyperpolarization rather than depolarization, earned the current its "funny" moniker.[4] Furthermore, the direct modulation of HCN channels by cyclic adenosine monophosphate (cAMP) provides a molecular basis for the autonomic nervous system's control over heart rate.[6]

This compound: A Potent and Selective If Blocker

This compound (4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino) pyridinium chloride) is a pharmacological agent that acts as a use-dependent blocker of HCN channels.[7] It selectively inhibits the If current, thereby reducing the slope of diastolic depolarization and slowing the heart rate.[7] This bradycardic effect is achieved with minimal impact on other cardiac ion channels at concentrations typically used to block If, although some studies have reported off-target effects on sodium channels at higher concentrations.[8][9] The specificity of this compound for HCN channels has made it an invaluable tool for investigating the physiological role of the If current in cardiac pacemaking and for exploring the therapeutic potential of If inhibition in conditions such as angina and heart failure.

Quantitative Effects of this compound on Cardiac Electrophysiology

The inhibitory effect of this compound on the If current and its consequent impact on cardiac pacemaker activity have been quantified in numerous studies. The following tables summarize key data from research on various animal models.

Table 1: Dose-Dependent Inhibition of If Current by this compound

| Concentration (μM) | Species/Cell Type | % Inhibition of If | Reference |

| 1 | Guinea Pig SAN Cells | ~50% | [7] |

| 10 | Guinea Pig SAN Cells | >90% | [7] |

| 30 | Rat DRG Neurons | ~70% | [8] |

| 50 | Rat DRG Neurons | ~85% | [8] |

| 100 | Rat DRG Neurons | ~95% | [8] |

Table 2: Effect of this compound on Heart Rate

| Dose | Species | Route of Administration | % Reduction in Heart Rate | Reference |

| 1 mg/kg | Anesthetized Dog | Intravenous | ~25% | [10] |

| 10 mg/kg | Conscious Rat | Oral | ~40% | [10] |

| 10-5 M | Isolated Rat Heart | Perfusion | Significant Decrease | [11] |

Table 3: IC50 Values for this compound Blockade of HCN Channel Isoforms

| HCN Isoform | IC50 (μM) | Reference |

| hHCN1 | 20 ± 6 | [12] |

| hHCN2 | 41 ± 15 | [12] |

| hHCN3 | 34 ± 11 | [12] |

| hHCN4 | 21 ± 14 | [12] |

Note: The efficacy of this compound can vary depending on the experimental conditions, including the specific HCN isoform present and the membrane potential.

Experimental Protocols

Isolation of Sinoatrial Node Myocytes

A fundamental technique for studying the direct effects of this compound on cardiac pacemaker cells is the isolation of single SAN myocytes. The following is a generalized protocol adapted from established methods.[3][13][14][15][16]

Materials:

-

Langendorff perfusion system

-

Enzyme solution (e.g., collagenase, protease)

-

Low-calcium Tyrode's solution

-

Kraft-Brühe (KB) solution

-

Stereo microscope

-

Fine scissors and forceps

Procedure:

-

Heart Excision: Anesthetize the animal (e.g., mouse, guinea pig) according to approved institutional protocols. Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's solution.

-

Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Retrogradely perfuse the heart with warm (37°C), oxygenated Tyrode's solution to wash out the blood.

-

Enzymatic Digestion: Switch the perfusion to an enzyme solution (e.g., collagenase and protease in low-calcium Tyrode's solution). Continue perfusion until the heart becomes flaccid.

-

Dissection of the SAN: Under a stereo microscope, carefully dissect the sinoatrial node region from the right atrium.

-

Cell Dissociation: Transfer the SAN tissue to a tube containing KB solution. Gently triturate the tissue with a fire-polished Pasteur pipette to release single myocytes.

-

Cell Storage: Allow the isolated cells to settle and then resuspend them in a storage solution. The cells are now ready for electrophysiological recording.

Whole-Cell Patch-Clamp Recording

The whole-cell patch-clamp technique is the gold standard for measuring the If current and action potentials in isolated SAN myocytes.[17]

Materials:

-

Inverted microscope with micromanipulators

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

Pipette puller and microforge

-

Extracellular (bath) solution

-

Intracellular (pipette) solution

Procedure:

-

Cell Plating: Plate the isolated SAN myocytes onto a glass coverslip in a recording chamber mounted on the microscope stage.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Seal Formation: Under visual control, carefully approach a myocyte with the patch pipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Recording If: In voltage-clamp mode, hold the cell at a depolarized potential (e.g., -40 mV) and then apply hyperpolarizing voltage steps to activate the If current.

-

This compound Application: Perfuse the recording chamber with an extracellular solution containing the desired concentration of this compound. Record the If current again to determine the extent of inhibition.

-

Action Potential Recording: In current-clamp mode, record the spontaneous action potentials before and after the application of this compound to observe its effect on the firing rate and action potential parameters.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cardiac Pacemaker Regulation

The following diagram illustrates the signaling pathway involved in the autonomic regulation of cardiac pacemaker activity and the point of intervention for this compound.

Experimental Workflow for Electrophysiological Studies with this compound

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on isolated sinoatrial node cells.

References

- 1. Blocker State Dependence and Trapping in Hyperpolarization-Activated Cation Channels: Evidence for an Intracellular Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods for the Isolation, Culture, and Functional Characterization of Sinoatrial Node Myocytes from Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review: HCN Channels in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HCN channel - Wikipedia [en.wikipedia.org]

- 6. Paradigm shift: new concepts for HCN4 function in cardiac pacemaking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory actions of ZENECA this compound on whole-cell hyperpolarization activated inward current (If) in guinea-pig dissociated sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. Influence of If-current blockade on rat heart contractility with a model of myocardial infarction [redalyc.org]

- 12. researchgate.net [researchgate.net]

- 13. Methods for the Isolation, Culture, and Functional Characterization of Sinoatrial Node Myocytes from Adult Mice - Vector Biolabs [vectorbiolabs.com]

- 14. researchgate.net [researchgate.net]

- 15. A modified method for isolating sinoatrial node myocytes from adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acute Isolation of Cells from Murine Sino-atrial Node [bio-protocol.org]

- 17. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]

ZD7288's Impact on Dendritic Integration in Neurons: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the core mechanisms of ZD7288, a pivotal blocker of HCN channels, and its profound effects on the computational processes within neuronal dendrites.

Introduction

This compound is a potent and selective antagonist of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. These channels, responsible for the hyperpolarization-activated current (Ih), are crucial regulators of neuronal excitability, synaptic transmission, and plasticity.[1] Found in varying densities throughout the dendritic arbor of many neuron types, HCN channels play a significant role in dendritic integration—the process by which neurons summate and transform incoming synaptic signals.[2][3] This guide provides a comprehensive technical overview of this compound's mechanism of action and its multifaceted impact on dendritic integration, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.

The blockade of HCN channels by this compound leads to a number of key electrophysiological changes in neurons. These include membrane potential hyperpolarization, an increase in input resistance, and an alteration in the temporal summation of excitatory postsynaptic potentials (EPSPs).[4] By preventing the depolarizing "sag" in voltage typically seen in response to hyperpolarizing inputs, this compound effectively removes a key shunting conductance, thereby enhancing the temporal window for synaptic integration.[4] These alterations have significant consequences for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), making this compound a valuable tool for dissecting the molecular and cellular basis of learning and memory.[1][5][6][7][8]

Core Mechanism of Action

This compound exerts its effects by directly blocking the pore of HCN channels. This action is use-dependent, with the block becoming more pronounced with repeated channel opening. The primary consequence of this blockade is the elimination of Ih, a depolarizing inward cation current that is activated by membrane hyperpolarization. The loss of this current leads to a more hyperpolarized resting membrane potential and an increase in the neuron's input resistance, as the shunting effect of the constantly active Ih at rest is removed.

dot

Caption: this compound blocks HCN channels, inhibiting the Ih current and leading to key electrophysiological changes.

Impact on Dendritic Integration

Dendritic integration is the fundamental process by which a neuron processes the thousands of synaptic inputs it receives. The passive and active properties of dendrites shape the amplitude and time course of EPSPs as they travel from the synapse to the axon hillock. By modulating dendritic excitability, this compound significantly influences this computational process.

Temporal Summation

One of the most pronounced effects of this compound is the enhancement of temporal summation of EPSPs.[9][10] By increasing the membrane time constant, this compound prolongs the decay phase of individual EPSPs. This allows for a greater summation of successive synaptic inputs arriving in a short time window, potentially leading to a higher probability of action potential firing.

dot

Caption: this compound enhances temporal summation by prolonging EPSP decay, increasing the likelihood of reaching threshold.

Synaptic Plasticity: LTP and LTD

The influence of this compound on dendritic integration has profound implications for synaptic plasticity. Long-term potentiation (LTP), a cellular correlate of learning and memory, is often inhibited by this compound.[1][11][5][12] This inhibition is thought to arise from a reduction in glutamate release and a decrease in postsynaptic calcium influx, both critical for the induction of LTP.[1][11] Conversely, this compound has been shown to enhance long-term depression (LTD) at certain synapses, suggesting a complex and synapse-specific role for HCN channels in bidirectional plasticity.[6][8]

Caption: A typical experimental workflow for studying the effects of this compound on neuronal properties.

Induction of Long-Term Potentiation (LTP)

1. Baseline Recording:

-

Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals for CA1 LTP).

-

Record baseline field excitatory postsynaptic potentials (fEPSPs) or whole-cell EPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).

2. LTP Induction:

-

Deliver a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

-

Alternatively, use a theta-burst stimulation (TBS) protocol, which consists of bursts of high-frequency stimuli delivered at the theta frequency (5 Hz).

3. Post-Induction Recording:

-

Continue to record fEPSPs or EPSPs at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of potentiation.

4. This compound Application for LTP Studies:

-

To study the effect on LTP induction, apply this compound before the HFS protocol.

-

To study the effect on LTP expression, apply this compound after LTP has been established.

Conclusion

This compound is an invaluable pharmacological tool for investigating the role of HCN channels in neuronal function. Its profound impact on dendritic integration, stemming from the blockade of Ih, alters the fundamental way in which neurons process synaptic information. By increasing input resistance and prolonging the time course of EPSPs, this compound enhances temporal summation, a critical aspect of dendritic computation. Furthermore, its modulation of synaptic plasticity, particularly the inhibition of LTP and enhancement of LTD, highlights the central role of HCN channels in the experience-dependent modification of neural circuits. The detailed understanding of this compound's effects, as outlined in this guide, provides a solid foundation for researchers and drug development professionals seeking to unravel the complexities of neuronal signaling and develop novel therapeutic strategies for neurological and psychiatric disorders where HCN channel dysfunction is implicated.

References

- 1. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ih from synapses to networks: HCN channel functions and modulation in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. This compound Enhances Long-Term Depression at Early Postnatal Medial Perforant Path-Granule Cell Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interplay of hippocampal long-term potentiation and long-term depression in enabling memory representations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound enhances long-term depression at early postnatal medial perforant path-granule cell synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dudmanlab.org [dudmanlab.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Low dose this compound attenuates the ischemia/reperfusion-induced impairment of long-term potentiation induction at hippocampal Schaffer collateral-CA1 synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of ZD7288: A Technical Guide

Introduction

ZD7288, chemically identified as 4-(N-Ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride, is a crucial pharmacological tool in the study of cellular excitability. First described in the early 1990s, its primary mechanism of action is the blockade of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the pacemaker "funny" current (If) in cardiac cells and the analogous Ih current in neurons. This technical guide provides an in-depth overview of the discovery, mechanism of action, and initial characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 4-Ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride |

| Alternative Names | ICI D7288 |

| Molecular Formula | C15H21ClN4 |

| Molecular Weight | 292.81 g/mol |

| CAS Number | 133059-99-1 |

| Solubility | Soluble in water and DMSO up to 100 mM |

| Storage | Desiccate at +4°C |

Mechanism of Action

This compound exerts its effects primarily by blocking HCN channels. The blockade is not simple; it is voltage-dependent and exhibits use-dependency, suggesting a complex interaction with the channel's conformational states. Seminal work by Harris and Constanti (1995) proposed that this compound, a quaternary cation, acts from the intracellular side of the membrane. It is believed to be lipophilic enough to cross the cell membrane and block the HCN channel pore from within.[1] The blockade is more effective when the channel is in a closed state and can be relieved by strong hyperpolarization.[1][2]

Quantitative Data: Potency and Selectivity

This compound is a potent blocker of HCN channels, though its selectivity has been a subject of investigation. The following tables summarize key quantitative data from initial characterization studies.

Table 1: IC50 Values for HCN Channel Subtypes

| HCN Subtype | IC50 (µM) | Cell Type | Reference |

| Native If | ~10-15 | Guinea-pig sinoatrial node cells | BoSmith et al. (1993) |

| Native Ih | ~2 | Guinea-pig substantia nigra neurons | Harris & Constanti (1995)[1] |

| hHCN1 | Not significantly different from other subtypes | HEK293 cells | Stieber et al. (2003)[3] |

| hHCN2 | Not significantly different from other subtypes | HEK293 cells | Stieber et al. (2003)[3] |

| hHCN3 | Not significantly different from other subtypes | HEK293 cells | Stieber et al. (2003)[3] |

| hHCN4 | Not significantly different from other subtypes | HEK293 cells | Stieber et al. (2003)[3] |

Table 2: Off-Target Effects of this compound

| Target | IC50 (µM) | Cell Type | Reference |

| Na+ Channels | 1.17 | Dorsal root ganglion neurons | Wu et al. (2012)[4] |

| T-type Ca2+ Channels | >100 | Rat hippocampal pyramidal cells | Sánchez-Alonso et al. (2008)[4] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon initial findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique was fundamental in the initial characterization of this compound's effect on If/Ih currents.

1. Cell Preparation:

-

Native Cells: Sinoatrial node cells from guinea pigs were enzymatically dissociated. Substantia nigra neurons were obtained from guinea pig brain slices.[1]

-

Heterologous Expression: Human Embryonic Kidney (HEK293) cells were transfected with plasmids containing the cDNA for specific human HCN channel subtypes (hHCN1, hHCN2, hHCN3, hHCN4).[3][5][6][7][8][9]

2. Recording Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, 5.5 Glucose (pH adjusted to 7.4 with NaOH).

-

Intracellular (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).

3. Voltage-Clamp Protocol:

-

Cells were held at a holding potential of -40 mV or -50 mV.

-

Hyperpolarizing voltage steps (e.g., from -60 mV to -120 mV in 10 mV increments) were applied to activate the Ih current.

-

This compound was applied via perfusion of the extracellular solution.

Immunohistochemistry for Neuronal Activation

To assess the physiological consequences of HCN channel blockade in the central nervous system, immunohistochemistry for the immediate early gene c-Fos, a marker of neuronal activation, was employed.

1. Animal Treatment:

-

Animals (e.g., least shrews) were administered this compound (e.g., 1 mg/kg, i.p.) or a vehicle control.[10][11]

2. Tissue Preparation:

-

Ninety minutes post-injection, animals were euthanized and transcardially perfused with saline followed by 4% paraformaldehyde.

-

Brains were extracted, post-fixed, and cryoprotected in sucrose solution.

-

Coronal sections (e.g., 30 µm) were cut using a cryostat.

3. Staining Protocol:

-

Sections were washed in phosphate-buffered saline (PBS).

-

Permeabilization and blocking were performed using a solution containing Triton X-100 and normal serum (e.g., goat serum).[12][13]

-

Sections were incubated with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.[12][14]

-

After washing, sections were incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit).

-

For co-localization studies, another primary antibody (e.g., mouse anti-NeuN for neurons or anti-TPH2 for serotonergic neurons) and a corresponding secondary antibody were used.[10][15]

4. Imaging and Analysis:

-

Stained sections were mounted on slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Images were acquired using a fluorescence microscope.

-

The number of c-Fos positive cells in specific brain regions was quantified.[10][11]

Conclusion

The discovery and initial characterization of this compound provided a pivotal tool for dissecting the physiological roles of HCN channels in both cardiac and neuronal systems. Its potent, voltage-dependent blocking action, coupled with an intracellular site of action, has facilitated numerous studies on pacemaking, neuronal excitability, and synaptic plasticity. While subsequent research has highlighted the need for caution regarding its selectivity, particularly at higher concentrations, this compound remains an indispensable compound in the pharmacologist's toolkit for investigating hyperpolarization-activated currents. This guide serves as a comprehensive resource for understanding the foundational work on this important molecule.

References

- 1. Mechanism of block by ZD 7288 of the hyperpolarization-activated inward rectifying current in guinea pig substantia nigra neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. researchgate.net [researchgate.net]

- 4. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bsys.ch [bsys.ch]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Endogenous channels in HEK cells and potential roles in HCN ionic current measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]

- 11. The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What’s all the Fos about? (staining protocol) [snyderlab.com]

- 13. youtube.com [youtube.com]

- 14. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

ZD7288 Patch Clamp Electrophysiology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ZD7288, a widely used antagonist of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, in patch clamp electrophysiology experiments. Detailed protocols, data presentation, and visual diagrams are included to facilitate experimental design and execution.

Introduction to this compound

This compound is a potent and widely utilized pharmacological tool for investigating the physiological roles of HCN channels.[1][2] These channels, also known as "pacemaker" channels, play crucial roles in regulating cellular excitability in various tissues, including the heart and nervous system.[1][2] this compound acts as a specific blocker of the Ih current (also referred to as If), which is mediated by the activity of HCN channels.[1][3] It achieves this by binding to the open state of the channel from the intracellular side, leading to a reduction in the diastolic depolarization slope.[4] While generally considered selective for HCN channels, it's important to note that at higher concentrations, this compound may exhibit off-target effects on other ion channels, such as sodium and T-type calcium channels.[4][5]

Mechanism of Action

This compound is a use-dependent blocker of HCN channels, meaning its blocking effect is enhanced with repeated channel activation. It accesses its binding site from the intracellular side of the membrane. When applied extracellularly, its action is relatively slow and can be irreversible, as it does not easily cross the cell membrane to exit the cell.[3] Conversely, intracellular application results in a rapid onset of block.[3] The four known HCN channel subtypes (HCN1-4) exhibit similar affinities for this compound.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in patch clamp electrophysiology.

Table 1: Dose-Response Characteristics of this compound on HCN Channels

| HCN Subtype | IC50 (µM) | Hill Coefficient | Reference |

| hHCN1 | 20 ± 6 | Not Specified | [3] |

| hHCN2 | 41 ± 15 | Not Specified | [3] |

| hHCN3 | 34 ± 11 | Not Specified | [3] |

| hHCN4 | 21 ± 14 | Not Specified | [3] |

| Native HCN (DRG neurons) | 15 | Not Specified | [4] |

| Native Ih (Fast-spiking BCs) | 1.4 | 1.3 | [6] |

| Native IH (MNCs) | 1.84 | Not Specified | [7] |

Table 2: Suggested Voltage Clamp Parameters for Measuring Ih Current

| Parameter | Value | Rationale | Reference |

| Holding Potential (Vh) | -40 mV to -60 mV | To ensure channels are predominantly in the closed state before activation. | [3][4] |

| Test Potential | -100 mV to -140 mV | To induce hyperpolarization-dependent activation of HCN channels. | [3][4] |

| Test Pulse Duration | 700 ms to 30 s | To allow for the slow activation kinetics of the Ih current. | [4][8] |

| Inter-pulse Interval | 27 s | To allow for full recovery of the channels between sweeps. | [9] |

Experimental Protocols

This section outlines a detailed protocol for a whole-cell patch clamp experiment to investigate the effect of this compound on HCN channels.

Cell Preparation

-

Culture cells expressing the HCN channel subtype of interest (e.g., HEK293 cells transfected with a specific hHCN subtype or primary neurons endogenously expressing HCN channels).

-

Plate cells on glass coverslips at an appropriate density for patch clamp recording.

-

Use cells within 24-48 hours of plating for optimal health and membrane integrity.

Solutions

Table 3: Composition of Intracellular and Extracellular Solutions

| Solution | Component | Concentration (mM) |

| Intracellular (Pipette) | K-Gluconate | 115 |

| NaCl | 4 | |

| GTP-NaCl | 0.3 | |

| ATP-Mg | 2 | |

| HEPES | 10 | |

| EGTA | 1 | |

| Extracellular (Bath) | NaCl | 126 |

| KCl | 3 | |

| MgSO4 | 2 | |

| CaCl2 | 2 | |

| NaH2PO4 | 1.25 | |

| NaHCO3 | 26.4 | |

| Glucose | 10 |

-

Adjust the pH of the intracellular solution to 7.2 with KOH and the osmolarity to ~270-290 mOsm.

-

Adjust the pH of the extracellular solution to 7.4 by bubbling with 95% O2 / 5% CO2 and the osmolarity to ~300-310 mOsm.

-

Prepare a stock solution of this compound in distilled water or DMSO and dilute to the final desired concentrations in the extracellular solution on the day of the experiment.

Patch Clamp Recording

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

-

Mount the coverslip with cells in the recording chamber and perfuse with oxygenated extracellular solution.

-

Approach a target cell with the patch pipette and establish a gigaohm seal (>1 GΩ) in voltage-clamp mode.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.

-

Apply the voltage clamp protocol as described in Table 2 to elicit Ih currents.

-

Record baseline currents in the absence of this compound.

-

Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound. The onset of the block by extracellularly applied this compound is slow, taking 3-4 minutes to reach a steady-state.[3]

-

Record Ih currents in the presence of this compound until a stable block is observed.

-

To determine a dose-response curve, apply increasing concentrations of this compound sequentially.

Data Analysis

-

Measure the amplitude of the steady-state Ih current at the end of the hyperpolarizing voltage step.

-

Subtract the instantaneous current from the steady-state current to isolate the Ih component.

-

Normalize the current amplitude in the presence of this compound to the baseline current to determine the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data with the Hill equation to determine the IC50 value and Hill coefficient.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of this compound action and the experimental workflow.

Caption: Mechanism of this compound action on HCN channels.

Caption: Experimental workflow for this compound patch clamp electrophysiology.

References

- 1. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]

- 2. The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Constitutively active HCN channels constrain detrusor excitability and modulate evoked contractions of human bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hyperpolarization-Activated Cyclic Nucleotide-Gated Channels and cAMP-Dependent Modulation of Exocytosis in Cultured Rat Lactotrophs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct Regulation of Hyperpolarization-Activated Cyclic-Nucleotide Gated (HCN1) Channels by Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ZD7288 in In Vitro Slice Studies

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive guide to utilizing ZD7288, a selective blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, for in vitro slice electrophysiology studies. The information compiled here is intended to facilitate the effective design and execution of experiments aimed at understanding the physiological roles of HCN channels and the effects of their pharmacological modulation.

Introduction

This compound is a potent and widely used antagonist of HCN channels, which are responsible for the hyperpolarization-activated inward current (Ih). This current plays a crucial role in regulating neuronal excitability, synaptic integration, and rhythmic firing patterns. By blocking HCN channels, this compound allows researchers to investigate the contribution of Ih to these fundamental neuronal processes. This document outlines the effective concentrations of this compound, detailed experimental protocols for its use in acute brain slices, and the key signaling pathways affected by its application.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound can vary depending on the specific research question, the brain region of interest, and the neuronal population under investigation. The following table summarizes the concentrations reported in the literature for various applications in in vitro slice preparations.

| Application | Brain Region/Neuron Type | This compound Concentration | Observed Effect | Reference(s) |

| Partial Ih Blockade | Guinea Pig Substantia Nigra Neurons | 10 µM | Reduction in the maximum amplitude of the Ih activation curve and a small negative shift in its voltage dependence. | [1] |

| Full Ih Blockade | Guinea Pig Substantia Nigra Neurons | 50 µM | Complete abolition of the Ih current, typically achieved after 10-15 minutes of exposure. | [1] |

| Modulation of Synaptic Plasticity | Rat Hippocampus (Perforant Path) | 0.1 µM | Significant decrease in the amplitude of field excitatory postsynaptic potentials (fEPSPs) and reversal of long-term potentiation (LTP). | |

| Inhibition of Glutamate Release | Cultured Hippocampal Neurons | 1 - 50 µM | Concentration-dependent decrease in extracellular glutamate content. | |

| Attenuation of Ca2+ Influx | Cultured Hippocampal Neurons | 25 - 100 µM | Attenuation of glutamate-induced intracellular Ca2+ rises. | |

| Modulation of GABAergic Transmission | Mouse CA1 Pyramidal Neurons | 10 µM | Reduction in the amplitude of inhibitory postsynaptic currents (IPSCs). | |

| Enhancement of Long-Term Depression (LTD) | Rat Medial Perforant Path-Granule Cell Synapse | 10 µM | Significant enhancement of LTD when applied before low-frequency stimulation. |

Note: It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the use of this compound in acute brain slice electrophysiology experiments.

This protocol is a generalized procedure and may require optimization based on the animal species, age, and brain region of interest.

Materials:

-

Anesthetizing agent (e.g., isoflurane, ketamine/xylazine cocktail)

-

Dissection tools (scissors, forceps, scalpel)

-

Vibrating microtome (vibratome)

-

Carbogen gas (95% O2 / 5% CO2)

-

Ice-cold N-Methyl-D-glucamine (NMDG) or sucrose-based slicing solution

-

Artificial cerebrospinal fluid (aCSF) for recovery and recording

-

Recovery chamber

-

Recording chamber

Procedure:

-

Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.

-

Perfuse transcardially with ice-cold, carbogenated NMDG or sucrose-based slicing solution to improve tissue viability.

-

Rapidly dissect the brain and place it in the ice-cold slicing solution.

-

Mount the brain on the vibratome stage and prepare coronal or sagittal slices of the desired thickness (typically 250-400 µm).

-

Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen. Allow the slices to recover for at least 1 hour before commencing recordings.

Materials:

-

This compound hydrochloride (powder)

-

Deionized water or DMSO for stock solution

-

aCSF for recording

Procedure:

-

Prepare a stock solution of this compound. this compound is soluble in water and DMSO. For a 10 mM stock solution in water, dissolve 2.93 mg of this compound (MW: 292.81 g/mol ) in 1 mL of deionized water. Aliquot and store at -20°C.

-

Dilute the stock solution to the desired final concentration in the recording aCSF immediately before use. For example, to make a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to every 1 mL of aCSF.

-

Bath apply this compound to the brain slice in the recording chamber. Ensure a stable baseline recording is established before drug application. The time to reach full effect can vary (typically 10-15 minutes for complete Ih block).[1]

-

Monitor the electrophysiological parameters of interest (e.g., resting membrane potential, input resistance, firing properties, synaptic responses) before, during, and after this compound application.

-

Washout of this compound can be attempted by perfusing the slice with drug-free aCSF. However, it is important to note that the effects of this compound can be long-lasting and may not be fully reversible.[1]

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Borosilicate glass capillaries for patch pipettes

-

Pipette puller

-

Intracellular solution

-

Recording chamber with perfusion system

Procedure:

-

Transfer a recovered brain slice to the recording chamber continuously perfused with carbogenated aCSF at a controlled temperature (e.g., 30-32°C).

-

Visualize neurons using an upright microscope with differential interference contrast (DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

-

Approach a target neuron with the patch pipette while applying positive pressure.

-

Form a gigaohm seal ( >1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline neuronal activity.

-

Bath apply this compound as described in Protocol 2 and record the resulting changes in neuronal properties.

Mandatory Visualizations

Caption: this compound blocks HCN channels, inhibiting the Ih current and altering neuronal properties.

Caption: Workflow for applying this compound in an acute brain slice electrophysiology experiment.

References

Application Notes and Protocols for In Vivo Administration of ZD7288 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of ZD7288 in various rodent models. This compound is a widely used pharmacological tool that acts as a blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This document summarizes key quantitative data, details experimental protocols, and provides visualizations of relevant pathways and workflows.

Overview of this compound

This compound, with the chemical name 4-(N-Ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino) pyrimidinium chloride, is a crucial modulator of sino-atrial node function by blocking the hyperpolarization-activated cation current, If (HCN channel). It is also known to block the Ih current in central neurons. While primarily targeting HCN channels, researchers should be aware of potential off-target effects, as studies have shown that this compound can also inhibit sodium currents and T-type calcium channels, particularly at higher concentrations[1][2]. Its ability to cross the blood-brain barrier is not fully established, but it can exert central effects in brain regions lacking a complete blood-brain barrier, such as the area postrema[3][4].

Drug Preparation and Solubility

Proper preparation of this compound is critical for successful in vivo experiments. The following table summarizes its solubility in various solvents.

| Solvent | Maximum Concentration | Notes |

| Water | ~100 mM (29.28 mg/mL) | Prepare fresh daily. |

| DMSO | ~100 mM (29.28 mg/mL) | Purge with an inert gas.[5] |

| Ethanol | ~50 mg/mL | Purge with an inert gas.[5] |

| PBS (pH 7.2) | ~10 mg/mL | Do not store for more than one day.[5] |

Protocol for Stock Solution Preparation:

-

Weigh the desired amount of this compound crystalline solid.

-

Dissolve in a suitable solvent such as water, DMSO, or ethanol to create a concentrated stock solution.

-

For aqueous solutions, ensure the powder is fully dissolved. Gentle warming or vortexing may be required.

-

Store stock solutions at -20°C for up to one month[6].

-

On the day of the experiment, thaw the stock solution and dilute it to the final working concentration using sterile isotonic saline or artificial cerebrospinal fluid (aCSF).

-

Ensure that the final concentration of any organic solvent is minimal to avoid physiological effects.

Applications in Rodent Models

This compound has been utilized in a variety of rodent models to investigate the role of HCN channels in different physiological and pathological processes.

Neuropathic and Inflammatory Pain

This compound has demonstrated analgesic effects in rodent models of chronic pain.

Quantitative Data for Pain Models:

| Animal Model | Administration Route | Dose Range | Observed Effect |

| Rat (Irritable Bowel Syndrome-like) | Intrathecal | 50-100 nmol/L | Attenuation of visceral hypersensitivity.[7] |

| Rat (Chronic Constriction Injury) | Intra-thalamic (VPL) | 1-5 µg | Dose-dependent attenuation of mechanical allodynia and thermal hyperalgesia.[8] |

| Rat (Complete Freund's Adjuvant) | Intra-thalamic (VPL) | 1 µg | Prolonged anti-nociceptive effect.[8] |

| Mouse (Spared Nerve Injury) | Microinjection into mPFC | 0.2 µg/µl | Reduction of cold allodynia. |

Experimental Protocol: Intrathecal Administration in a Rat Model of Visceral Hypersensitivity

-

Animal Model: Establish a model of irritable bowel syndrome (IBS) in neonatal rats through colorectal distension.

-

Catheter Implantation: Implant an intrathecal catheter at the lumbar level (L4-L5) for drug delivery to the spinal cord.

-

This compound Preparation: Dissolve this compound in sterile saline to final concentrations of 25, 50, and 100 nmol/L.

-

Administration: Intrathecally administer the prepared this compound solution.

-

Behavioral Testing: Assess visceral sensitivity by measuring the abdominal withdrawal reflex (AWR) and electromyographic (EMG) responses to colorectal distension at varying pressures (20-80 mmHg)[7].

Emesis

This compound has been shown to induce emesis in a dose-dependent manner in the least shrew, a small mammal model for emesis research.

Quantitative Data for Emesis Model:

| Animal Model | Administration Route | Dose Range | Observed Effect |

| Least Shrew | Intraperitoneal (i.p.) | 0.05 - 1 mg/kg | Dose-dependent increase in vomiting frequency, with 1 mg/kg causing emesis in 100% of animals.[3][4] |

| Least Shrew | Intracerebroventricular (i.c.v.) | 2.5 - 10 µg | Dose-dependent increase in vomiting frequency, with 10 µg causing emesis in 83.3% of animals.[3][4] |

Experimental Protocol: Systemic Administration in the Least Shrew Emesis Model

-

Animal Acclimation: Acclimate least shrews individually in cages for at least 2 hours before the experiment.

-

This compound Preparation: Dissolve this compound in sterile water to the desired concentrations (e.g., 0.05, 0.25, 1 mg/kg).

-

Administration: Administer the prepared this compound solution via intraperitoneal injection.

-

Observation: Place each animal in an observation cage immediately after injection and record the frequency of emetic episodes for a defined period (e.g., 30 minutes)[4].

Epilepsy

The role of this compound in epilepsy is complex, with studies showing both pro- and anti-convulsant effects depending on the model and brain region.

Quantitative Data for Epilepsy Models:

| Animal Model | Administration Route | Dose | Observed Effect |

| GAERS Rat (Absence Epilepsy) | Intracerebroventricular (i.c.v.) | 7 µg | Increased the number of spike-and-wave discharges.[3] |

| Rat (in vitro neocortical slices) | Bath application | 10-100 µM | Dose-dependent decrease in the occurrence and duration of epileptiform events.[9] |

| Wistar Rat (GHB-induced absence seizures) | Reverse microdialysis in thalamus | EC50 of 29 µM | Decreased total time spent in seizures.[10] |

Experimental Protocol: Intracerebroventricular Administration in a Genetic Absence Epilepsy Rat Model (GAERS)

-

Animal Model: Use adult Genetic Absence Epilepsy Rats from Strasbourg (GAERS).

-

Cannula Implantation: Surgically implant a guide cannula into the lateral ventricle for i.c.v. injections.

-

EEG Electrode Implantation: Implant cortical electrodes for electroencephalogram (EEG) recording to monitor spike-and-wave discharges (SWDs).

-

This compound Preparation: Dissolve this compound in aCSF to the desired concentration (e.g., 7 µg/µl).

-

Administration: Following a baseline EEG recording, administer this compound via the implanted cannula.

-